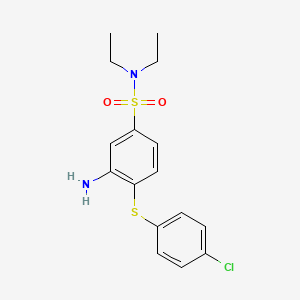

3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide

Description

3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-chloro-phenylsulfanyl group at the 4-position and diethylamino groups at the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological properties, particularly antimicrobial activity . The phenylsulfanyl substituent in this compound introduces a sulfur atom linked to an aromatic ring, which may enhance lipophilicity and influence electronic properties compared to simpler substituents like halogens or hydroxyl groups .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(4-chlorophenyl)sulfanyl-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S2/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQTYYMUKRRTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide typically involves multiple steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine to form the diethyl-benzenesulfonamide intermediate. This intermediate is then reacted with 4-chlorophenylthiol under specific conditions to introduce the phenylsulfanyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

Reduction: Production of amines or amides.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including 3-amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines, demonstrating potential as a therapeutic agent against tumors.

A study highlighted that derivatives with similar structures showed significant cytotoxic effects on human cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis, a process where cancer cells undergo programmed cell death.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The compound has been evaluated for its effectiveness against bacterial strains, showing inhibition of bacterial growth through enzyme inhibition mechanisms .

In particular, compounds with similar sulfonamide moieties have demonstrated efficacy against antibiotic-resistant strains, making them valuable in the fight against infectious diseases.

Enzyme Inhibition

The compound acts as an inhibitor of carbonic anhydrase enzymes, which are crucial in various physiological processes and are implicated in tumor progression. Studies have shown that certain derivatives can selectively inhibit carbonic anhydrase IX (CA IX), a target in cancer therapy due to its overexpression in many tumors .

Case Studies

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate amines with sulfonyl chlorides under alkaline conditions. This process allows for the introduction of various substituents that can enhance biological activity.

The mechanism of action often involves the binding to specific enzymes or receptors, leading to inhibition of critical pathways in cancer cell proliferation or bacterial metabolism.

Mechanism of Action

The mechanism by which 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, molecular properties, and bioactivity.

Substituent Variations and Molecular Properties

Key Observations:

- Electron Effects : The 4-chloro-phenylsulfanyl group in the target compound combines sulfur’s electron-donating properties with the electron-withdrawing chloro substituent, creating a unique electronic profile compared to purely halogenated or oxygenated analogs .

- Lipophilicity: Diethylamino and phenylsulfanyl groups likely increase logP values, enhancing membrane permeability relative to hydroxyl- or oxazole-containing analogs .

Notes

Synthetic Challenges: Introducing the phenylsulfanyl group requires precise control of reaction conditions (e.g., thiol-aryl coupling), which may complicate large-scale synthesis compared to chloro or phenoxy derivatives .

Structural Analysis : X-ray crystallography (utilizing programs like SHELXL ) could elucidate conformational differences between the target compound and its analogs, particularly regarding sulfur-aryl bond geometry.

Biological Activity

3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group that is known for its diverse pharmacological properties.

The chemical formula for this compound is , with a molecular weight of approximately 358.92 g/mol. Its structural features include:

- Amino group : Contributes to its biological activity.

- Chloro and sulfanyl substituents : Potentially enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on various enzyme systems, particularly carbonic anhydrases (CAs), which are critical in physiological processes such as respiration and acid-base balance.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory effects on different isoforms of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII. The inhibition profiles suggest that while it does not significantly inhibit cytosolic isoforms (hCA I and hCA II), it shows promising activity against the tumor-associated forms.

| Isoform | Inhibition Activity | IC50 (µM) |

|---|---|---|

| hCA I | No significant inhibition | >100 |

| hCA II | No significant inhibition | >100 |

| hCA IX | Moderate inhibition | 30-50 |

| hCA XII | Moderate inhibition | 25-40 |

This selectivity for tumor-associated isoforms positions this compound as a potential candidate for cancer therapeutics, particularly in targeting tumors where these isoforms are overexpressed.

The proposed mechanism of action involves the binding of the compound to the active site of carbonic anhydrases, which leads to a decrease in enzyme activity. This interaction may alter bicarbonate and proton levels in the tumor microenvironment, potentially inhibiting tumor growth and metastasis.

Case Studies

- Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on coronary perfusion pressure using isolated rat heart models. The results indicated that certain derivatives, including those similar to this compound, could significantly reduce perfusion pressure and coronary resistance, suggesting a possible application in cardiovascular therapies .

- Anti-cancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. These findings support further investigation into its potential as an anti-cancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary assessments using computational models suggest favorable absorption characteristics, although empirical data are needed for comprehensive understanding. Parameters such as bioavailability, metabolic stability, and excretion pathways are critical for determining its therapeutic viability.

Q & A

Q. What are the standard synthetic routes for 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, starting with sulfonylation of aniline derivatives followed by functionalization. For example:

- Step 1 : Sulfonation of 3-amino-N,N-diethylbenzenamine using chlorosulfonic acid.

- Step 2 : Thioether formation via nucleophilic aromatic substitution (SNAr) with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 3 : Purification via column chromatography or recrystallization.

Key factors affecting yield include solvent choice (polar aprotic solvents enhance SNAr reactivity), stoichiometric ratios of thiol/aryl halide, and reaction time. HPLC analysis (C18 column, acetonitrile/water mobile phase) is recommended for purity validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., diethylamine protons at δ 1.1–1.3 ppm; sulfonamide protons at δ 7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (expected [M+H]⁺ ~423.08 m/z) and fragmentation pathways.

- X-ray Crystallography : For solid-state structure determination, single-crystal X-ray diffraction reveals bond angles, dihedral angles, and hydrogen-bonding networks critical for reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using microdilution methods .

- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) with recombinant enzymes and 4-nitrophenyl acetate as a substrate .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Substituent Variation : Replace the 4-chlorophenylsulfanyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. Compare binding affinities using SPR (surface plasmon resonance) .

- Diethylamine Modification : Replace N,N-diethyl with cyclic amines (e.g., piperidine) to evaluate steric effects on solubility and target engagement .

- QSAR Modeling : Use Gaussian or Schrödinger software to correlate logP, polar surface area, and Hammett constants with activity .

Q. How should researchers resolve contradictions in biological data across studies?

- Assay Reproducibility : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and standardized cell lines .

- Metabolic Stability : Test for cytochrome P450-mediated degradation via LC-MS/MS liver microsome assays to explain discrepancies in IC₅₀ values .

- Crystallographic Validation : Compare enzyme co-crystal structures (e.g., PDB entries) to confirm binding modes vs. computational docking predictions .

Q. What advanced techniques elucidate the mechanism of enzyme inhibition?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

- Stopped-Flow Kinetics : Monitor real-time enzyme conformational changes using fluorescent probes (e.g., ANS for hydrophobic pocket exposure) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns trajectories to identify critical residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .

Q. How can crystallography and computational modeling guide structural optimization?

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify key interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) .

- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic modifications .

- Free Energy Perturbation (FEP) : Estimate ΔΔG values for substituent changes to prioritize synthetic targets .

Q. What analytical strategies address stability and degradation under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-QTOF .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze using validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.